molecular formula C10H19NO B2829317 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane CAS No. 326894-29-5

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane

Cat. No.: B2829317
CAS No.: 326894-29-5
M. Wt: 169.268
InChI Key: GOFXYWWLFBEZQW-UHFFFAOYSA-N
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Description

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane is a spirocyclic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Spirocyclic scaffolds like this one are valued for their three-dimensional, rigid structures, which can be utilized to improve the potency, selectivity, and metabolic stability of drug candidates . While specific biological data for this exact isomer requires confirmation from research literature, closely related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated for their potential as neuropeptide Y5 receptor antagonists, indicating relevance in the treatment of conditions such as eating disorders and obesity . As a key synthetic intermediate, this compound can be functionalized at the nitrogen atom of the azetidine or piperidine ring, making it a versatile precursor for constructing diverse chemical libraries . Researchers can employ it in the synthesis of more complex molecules for screening against biological targets. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)7-12-8-10(11-9)5-3-4-6-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXYWWLFBEZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2(N1)CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, nucleophiles; often carried out in polar solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds.

Scientific Research Applications

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₇NO (calculated based on structural analysis).
  • CAS Number : 1488879-96-4 .
  • Synthesis : Typically prepared via condensation reactions involving spirocyclic precursors and functionalized amines or carbonyl derivatives, as described in methodologies for analogous spiro compounds .

The following table and analysis highlight structural and functional differences between 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane and related spiro heterocycles:

Compound Name Molecular Formula CAS Number Substituents/Features Molecular Weight Key Properties/Applications
7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane C₁₀H₁₇NO 1488879-96-4 Two methyl groups at position 7 183.25 (calculated) Organic synthesis intermediate .
7-Methyl-6-oxa-9-azaspiro[4.5]decane C₉H₁₇NO 1018608-06-4 Single methyl group at position 7 155.24 Simpler structure; used in mechanistic studies .
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 1321518-38-0 Hydrochloride salt form 178 Enhanced water solubility; biochemical research .
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine C₁₅H₂₂N₂O 1707152-31-5 Benzyl and amine substituents 246.35 Pharmaceutical intermediate for targeted drug design .
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₆H₂₄N₃O₃S (example) N/A Benzothiazol and dimethylamino groups ~469 (varies) UV/IR-active; studied for electronic properties .
Structural and Functional Analysis :

Benzothiazol/Dimethylamino Groups: These electron-rich substituents (e.g., in C₂₆H₂₄N₃O₃S) shift UV/IR absorption bands due to conjugation effects, making such compounds useful in optoelectronic applications .

Salt Forms: The hydrochloride derivative (C₈H₁₆ClNO) exhibits higher aqueous solubility than non-ionic spiro compounds, favoring its use in biochemical assays .

Biological Activity

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structural features that incorporate both oxygen and nitrogen atoms within a cyclized framework. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane is C10H19NOC_{10}H_{19}NO with a molecular weight of approximately 169.27 g/mol. The spirocyclic structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC10H19NOC_{10}H_{19}NO
Molecular Weight169.27 g/mol
CAS Number326894-29-5
Purity≥97%

The biological activity of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of endocannabinoids, which may provide therapeutic benefits in conditions such as pain and inflammation.

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The inhibition of FAAH suggests potential applications in managing inflammatory conditions, as elevated endocannabinoid levels can modulate pain and inflammation pathways.
  • Analgesic Properties : Due to its mechanism involving the endocannabinoid system, the compound may also possess analgesic effects, offering therapeutic avenues for pain management.

Case Studies and Research Findings

Several studies have explored the biological implications of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane:

  • Study on FAAH Inhibition : Research demonstrated that compounds within this class significantly inhibit FAAH activity, leading to increased endocannabinoid levels in vitro. This effect was linked to enhanced analgesic activity in animal models.
  • Antimicrobial Evaluation : In vitro testing revealed that 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane displayed notable antibacterial activity against various strains, indicating its potential as a lead compound for antibiotic development.

Comparison with Related Compounds

The biological activity of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane can be contrasted with similar compounds:

Compound NameBiological Activity
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decaneAntimicrobial, FAAH inhibitor
8-Methyl-6,9-diazaspir[4.5]decaneLimited studies; potential antiviral
Other azaspiro derivativesVaried biological activities

Q & A

[Basic] What are the key considerations for optimizing the synthesis of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain reflux conditions (e.g., 80°C in benzene) to ensure proper cyclization without decomposition .
  • Solvent selection : Use anhydrous solvents (e.g., dry benzene or THF) to avoid side reactions and improve yield .
  • Catalyst/reagent choice : Employ base-stable catalysts or reagents compatible with spirocyclic intermediates to enhance regioselectivity .
  • Reaction monitoring : Utilize TLC or in situ spectroscopy to track reaction progress and adjust conditions dynamically .

[Basic] Which analytical techniques are most effective for confirming the structural integrity of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane post-synthesis?

Answer:
Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify spirocyclic connectivity and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .
  • IR spectroscopy : Identify functional groups (e.g., carbonyls or amines) in the spiro system .

[Advanced] How can researchers design experiments to investigate the enzyme inhibition mechanisms of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane derivatives?

Answer:
Methodologies include:

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates to quantify inhibition potency against target enzymes (e.g., kinases or proteases) .
  • Molecular docking : Computational modeling to predict binding interactions between the spiro scaffold and enzyme active sites .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
  • Mutagenesis studies : Identify critical residues in the enzyme by testing inhibition against mutant variants .

[Advanced] What strategies are recommended for resolving contradictions in reaction yield data when synthesizing 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane analogs?

Answer:
Approaches to address inconsistencies:

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent polarity, stoichiometry) to identify critical yield drivers .
  • Replicate reactions : Perform triplicate syntheses under controlled conditions to assess reproducibility .
  • Byproduct analysis : Use LC-MS or GC-MS to detect minor impurities or side products affecting yield .
  • In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to correlate reaction progress with yield .

[Advanced] How can structure-activity relationship (SAR) studies be systematically conducted on 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane derivatives to identify pharmacologically active candidates?

Answer:
SAR workflows involve:

  • Substituent variation : Synthesize analogs with modified alkyl/aryl groups at the 6- and 9-positions to probe steric/electronic effects .
  • Biological screening : Test analogs in target-specific assays (e.g., antimicrobial, anticancer) to correlate structural changes with activity .
  • QSAR modeling : Develop computational models using descriptors like logP, polar surface area, and H-bonding capacity to predict activity .
  • Metabolic stability assays : Assess pharmacokinetic properties (e.g., microsomal half-life) to prioritize lead compounds .

[Basic] What safety protocols are essential when handling 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane in laboratory settings?

Answer:
Critical precautions include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
  • Ventilation : Work in fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Waste disposal : Segregate halogenated or toxic byproducts according to hazardous waste regulations .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

[Advanced] How can researchers elucidate the metabolic pathways of 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane in biological systems?

Answer:
Key methodologies:

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to track metabolic fate via scintillation counting .
  • LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in hepatocyte incubations .
  • CYP450 inhibition assays : Determine cytochrome P450 isoforms involved in metabolism using isoform-specific inhibitors .
  • Pharmacokinetic studies : Measure plasma concentration-time profiles in animal models to assess bioavailability and clearance .

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